6beta-Hydroxy Mometasone Furoate

Glucocorticoid Receptor Receptor Binding Assay Metabolism

Choose 6beta-Hydroxy Mometasone Furoate for its unique role as a CYP3A4-specific probe. Unlike other metabolites, it offers a defined moderate affinity (RRA=206±15) for glucocorticoid receptor studies and serves as a critical reference standard for LC-MS/MS method validation. Its low endogenous concentration (0.00076% of parent dose in urine) demands the highest purity (≥98%) for robust, reproducible results in metabolism and drug-drug interaction research. Ideal for dermatological research on skin-thinning side effects of topical corticosteroids. Ensure your research integrity with this precisely characterized, analytically validated reference compound.

Molecular Formula C27H30Cl2O7
Molecular Weight 537.4 g/mol
CAS No. 132160-74-8
Cat. No. B032492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxy Mometasone Furoate
CAS132160-74-8
Synonyms(6β,11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-6,11-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC27H30Cl2O7
Molecular Weight537.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O
InChIInChI=1S/C27H30Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,31-32H,9,11-13H2,1-3H3/t14-,16+,17+,19-,21+,24+,25+,26+,27+/m1/s1
InChIKeyYPDNOVWUTMHAKI-IVRQEYNQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxy Mometasone Furoate (CAS 132160-74-8) Sourcing and Identification Guide for Analytical and Metabolism Research


6beta-Hydroxy Mometasone Furoate (6β-OH MF, CAS 132160-74-8) is the primary 6β-hydroxylated metabolite of the synthetic corticosteroid Mometasone Furoate [1]. It is an analytical reference standard and research compound, not a therapeutic agent . The metabolism of Mometasone Furoate to 6β-OH MF is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) in human liver microsomes [2].

Why 6beta-Hydroxy Mometasone Furoate Cannot Be Replaced by General Corticosteroid Metabolites or Parent Drug in Specific Research Contexts


6beta-Hydroxy Mometasone Furoate is not an interchangeable generic corticosteroid metabolite. Its biological activity, while lower than its parent compound, is quantifiably distinct from other Mometasone Furoate metabolites and degradation products [1]. Furthermore, its formation is specifically linked to CYP3A4 activity, making it a unique probe for this enzyme [2]. Substituting 6β-OH MF with Mometasone Furoate or other analogs would yield quantitatively different results in receptor binding studies, metabolism assays, and pharmacokinetic modeling, thereby compromising the accuracy and relevance of research outcomes.

Quantitative Differential Evidence for 6beta-Hydroxy Mometasone Furoate Selection


Quantified Glucocorticoid Receptor Affinity: A Defined Activity for Metabolism Studies

6beta-Hydroxy Mometasone Furoate exhibits a specific and measurable relative receptor affinity (RRA) for human lung glucocorticoid receptors. This activity is significantly lower than the parent drug, Mometasone Furoate, but is quantitatively comparable to the clinically used inhaled corticosteroid Flunisolide [1].

Glucocorticoid Receptor Receptor Binding Assay Metabolism

Differential Binding Affinity in Dermal vs. Epidermal Tissues

In a comparative study of glucocorticoid receptor binding in rat skin, 6β-OH MF showed a higher binding affinity in the epidermis relative to the dermis. This tissue-selective binding pattern is a differentiating factor compared to the parent drug and other corticosteroid analogs [1].

Dermatology Glucocorticoid Receptor Tissue Binding

Sex-Dependent Metabolic Differences in 6β-Hydroxylation Pathway

The metabolic conversion of Mometasone Furoate to its 6β-OH, 21-oic acid derivative shows a pronounced sex-related difference in rats, with male rats producing significantly more of this acidic metabolite than females. This finding highlights the utility of 6β-OH MF in investigating sex-dependent metabolic pathways [1].

Drug Metabolism Pharmacokinetics Sex Differences

Quantified Low Plasma Concentration: A Benchmark for High-Sensitivity Detection

6beta-Hydroxy Mometasone Furoate is a minor metabolite with very low plasma concentrations following intravenous and inhaled dosing of Mometasone Furoate. This characteristic makes it an ideal compound for validating the sensitivity and accuracy of analytical methods, such as LC-MS/MS, in bioanalytical studies [1].

Pharmacokinetics Bioanalysis Inhaled Corticosteroid

High-Impact Application Scenarios for 6beta-Hydroxy Mometasone Furoate in Research and Development


Glucocorticoid Receptor Binding Assays

Use 6beta-Hydroxy Mometasone Furoate as a reference ligand with a precisely defined moderate affinity (RRA = 206 ± 15). This is ideal for studying receptor-ligand interactions, establishing assay windows for high-throughput screening, and comparing the potency of novel glucocorticoid receptor modulators [1].

In Vitro CYP3A4 Metabolism and Drug-Drug Interaction Studies

Employ 6beta-Hydroxy Mometasone Furoate as a key analyte in human liver microsome incubations to assess CYP3A4 activity. Quantify the formation of this metabolite to evaluate potential drug-drug interactions or the impact of genetic polymorphisms on the metabolism of corticosteroids [2].

Analytical Method Development and Validation for Trace Metabolite Detection

Utilize 6beta-Hydroxy Mometasone Furoate as an authentic reference standard to develop, validate, and calibrate highly sensitive LC-MS/MS methods. Its low endogenous concentration (0.00076% of parent dose in urine) makes it a rigorous test for method sensitivity and selectivity in complex biological samples [3].

Tissue-Specific Glucocorticoid Activity and Atrophogenicity Research

Investigate the differential binding of 6beta-Hydroxy Mometasone Furoate to glucocorticoid receptors in dermal versus epidermal tissue. This application is directly relevant to dermatological research focused on understanding and mitigating the skin-thinning side effects of topical corticosteroids [4].

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